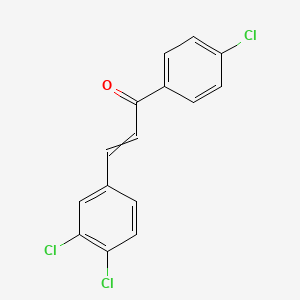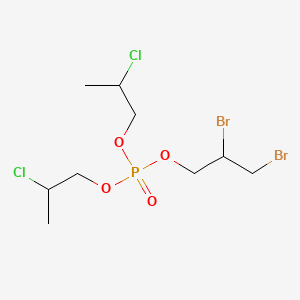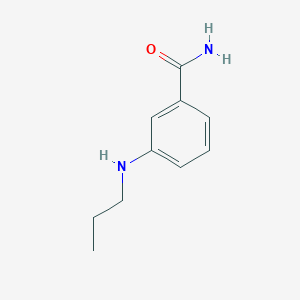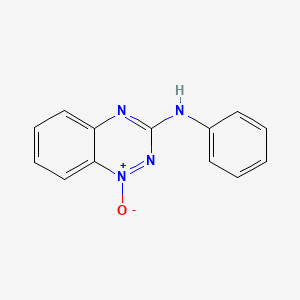
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is a halogenated carbazole derivative Carbazoles are a class of heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole typically involves the iodination of 9-(triphenylmethyl)-9H-carbazole. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at 80°C.
Oxidation Reactions: Potassium permanganate in acetone at room temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Substitution Reactions: 3,6-diazido-9-(triphenylmethyl)-9H-carbazole
Oxidation Reactions: 3,6-dioxo-9-(triphenylmethyl)-9H-carbazole
Coupling Reactions: 3,6-diaryl-9-(triphenylmethyl)-9H-carbazole
科学研究应用
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
相似化合物的比较
Similar Compounds
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Di(N-diphenylamino)-9-phenylcarbazole
- 3,6-Diiodo-9-ethylcarbazole
Uniqueness
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is unique due to the presence of the triphenylmethyl group, which enhances its solubility and stability compared to other carbazole derivatives. This modification also improves its electron-transporting properties, making it more suitable for applications in organic electronics and materials science.
属性
| 113947-44-7 | |
分子式 |
C31H21I2N |
分子量 |
661.3 g/mol |
IUPAC 名称 |
3,6-diiodo-9-tritylcarbazole |
InChI |
InChI=1S/C31H21I2N/c32-25-16-18-29-27(20-25)28-21-26(33)17-19-30(28)34(29)31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-21H |
InChI 键 |
QRRVCONCVSKHFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)



![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

